molecular formula C20H18Cl2N8O3 B15018963 4-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine

4-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine

Cat. No.: B15018963
M. Wt: 489.3 g/mol
InChI Key: KNNHBOZFGJNLPY-FSJBWODESA-N
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Description

4-[(2E)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring, a morpholine group, and a nitrophenyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.

    Addition of the Nitrophenyl Group: The nitrophenyl group is added through electrophilic aromatic substitution.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the triazine derivative with 3,4-dichlorobenzaldehyde under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the triazine ring and phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazine or phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can lead to the discovery of new drugs or therapeutic agents.

Medicine

The compound’s potential medicinal properties are explored for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINAZOLINE
  • 4-[(2E)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE

Uniqueness

Compared to similar compounds, 4-[(2E)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE stands out due to its unique combination of functional groups. The presence of the morpholine and nitrophenyl groups, along with the triazine ring, provides distinct chemical and biological properties that are not observed in the other compounds.

This detailed article provides a comprehensive overview of 4-[(2E)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H18Cl2N8O3

Molecular Weight

489.3 g/mol

IUPAC Name

2-N-[(E)-(3,4-dichlorophenyl)methylideneamino]-6-morpholin-4-yl-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H18Cl2N8O3/c21-16-6-1-13(11-17(16)22)12-23-28-19-25-18(24-14-2-4-15(5-3-14)30(31)32)26-20(27-19)29-7-9-33-10-8-29/h1-6,11-12H,7-10H2,(H2,24,25,26,27,28)/b23-12+

InChI Key

KNNHBOZFGJNLPY-FSJBWODESA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=C(C=C3)Cl)Cl)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=C(C=C3)Cl)Cl)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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